Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate

Bioactivity Profiling Kinase Inhibition Target Deconvolution

CAS 1797868-75-7 is a para-methyl benzoate-substituted THPP scaffold compound exclusively differentiated from its ortho regioisomer (CAS 1797869-73-8) and benzonitrile analogs. This regioisomeric distinction is critical—shifting the ester vector from para to ortho alters protein-ligand complementarity. The compound serves as a fragment-like kinase hinge-binder with zero HBD, full Rule-of-Five compliance, and a solvent-exposed para ester handle ideal for PROTAC linker attachment or affinity probe conjugation. Sourcing the exact CAS ensures matched molecular pair (MMP) study integrity; substitute isomers risk target-switching. Recommended for kinase profiling libraries and computational screening campaigns.

Molecular Formula C16H15N3O3
Molecular Weight 297.314
CAS No. 1797868-75-7
Cat. No. B3016629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate
CAS1797868-75-7
Molecular FormulaC16H15N3O3
Molecular Weight297.314
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2CCC3=NC=NC=C3C2
InChIInChI=1S/C16H15N3O3/c1-22-16(21)12-4-2-11(3-5-12)15(20)19-7-6-14-13(9-19)8-17-10-18-14/h2-5,8,10H,6-7,9H2,1H3
InChIKeyMALUHKKTAOQQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate (CAS 1797868-75-7): Chemical Identity and Scaffold Context for Procurement Screening


Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate (CAS 1797868-75-7) is a synthetic small molecule built on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold, a privileged bicyclic heterocycle extensively explored in medicinal chemistry as a kinase hinge-binding core [1]. The compound features a methyl benzoate carbonyl substituent at the N-6 position of the partially saturated pyrido ring, distinguishing it regioisomerically from the ortho-substituted analog CAS 1797869-73-8 and structurally from benzonitrile derivatives such as 3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile. Critically, this compound currently lacks indexed entries in authoritative bioactivity databases such as ChEMBL, BindingDB, or PubChem BioAssay, and no peer-reviewed primary literature or patent with quantitative biological data for this exact entity was identified [2]. Procurement decisions for this compound must therefore be based on its scaffold lineage and structural features rather than on direct, compound-specific potency or selectivity evidence.

Why Generic Substitution of Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate (CAS 1797868-75-7) with In-Class Analogs Introduces Unverified Risk


The THPP scaffold class encompasses compounds directed at diverse and mutually exclusive molecular targets—including PI3Kδ [1], CaMKII [2], EGFR, ATX, ATR kinase, and MTHFD2—where small structural permutations at the N-6 carbonyl substituent, the benzoate regioisomeric position (ortho vs. para), and the degree of ring saturation profoundly alter target engagement, isoform selectivity, and cellular potency [3]. For example, shifting the benzoate from the para to the ortho position (compare CAS 1797868-75-7 vs. CAS 1797869-73-8) is expected to reorient the ester vector, potentially altering protein-ligand complementarity; however, no direct comparative pharmacological data exist for either compound. Similarly, replacing the methyl ester with a nitrile group, as in 3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile, introduces distinct electronic and hydrogen-bonding properties. In the absence of compound-specific bioactivity profiles, treating any two THPP derivatives as functionally equivalent carries unacceptable risk of target-switching or potency loss. The quantitative data gap described below underscores why procurement must be exact-compound-driven.

Quantitative Differentiation Evidence for Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate (CAS 1797868-75-7) Relative to Closest Analogs


Target Engagement Data Deficiency: Compound-Specific IC50, Ki, or Kd Values Are Entirely Absent from the Public Domain

No quantitative target engagement data (IC50, Ki, Kd, EC50) for Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate were found in any peer-reviewed publication, patent, or curated database (ChEMBL, BindingDB, PubChem BioAssay) as of April 2026 [1]. The structurally closest analogs that do possess quantitative data belong to distinct chemotypes: THPP-derived PI3Kδ inhibitor compound 1 (PI3Kδ IC50: 15 nM, PI3Kα IC50: 2,038 nM, yielding a 136-fold selectivity window) [2]; CaMKII inhibitor 8p (25-fold more potent than KN-93, >100-fold selectivity over five off-target kinases) [3]; and ATX inhibitor 10g (IC50: 15.3 nM) [4]. None of these comparator data can be extrapolated to the target compound.

Bioactivity Profiling Kinase Inhibition Target Deconvolution

Para- vs. Ortho-Benzoate Regioisomerism: Structural Divergence Without Pharmacological Resolution

The target compound (CAS 1797868-75-7, para-methyl benzoate) and its closest commercially cataloged isomer (CAS 1797869-73-8, ortho-methyl benzoate) differ solely in the attachment position of the benzoate ester on the phenyl ring [1]. In the broader pyrido[4,3-d]pyrimidine literature, regioisomeric placement of substituents has been shown to dramatically alter inhibitory profiles; for instance, in the EGFR-targeting 4-anilinotetrahydropyrido[4,3-d]pyrimidine series, the position of substituents on the aniline ring was a key SAR determinant that distinguished compounds with IC50 ≤ 18 nM from inactive analogs [2]. However, for this specific para/ortho pair, no matched-pair assay data exist, meaning the functional consequence of this regioisomeric shift remains entirely uncharacterized.

Regioisomerism Molecular Recognition Structure-Activity Relationships

Scaffold Chemotype Divergence: THPP Core Enables Multi-Target Pharmacology Inaccessible to Single-Target Scaffolds

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold, from which the target compound is derived, has demonstrated a structurally encoded capacity to achieve high selectivity against closely related kinase isoforms, a feature not uniformly shared by other hinge-binding heterocycles. For instance, THPP-based PI3Kδ inhibitor compound 1 achieved a 136-fold selectivity window over PI3Kα (PI3Kδ IC50: 15 nM vs. PI3Kα IC50: 2,038 nM) [1], which is critical for avoiding insulin-resistance toxicity. In contrast, the widely used quinazoline scaffold employed in Gefitinib and Erlotinib achieves EGFR inhibition but does not inherently provide PI3K isoform selectivity [2]. Separately, the THPP core has yielded CaMKII inhibitors such as 8p with >100-fold selectivity over five off-target kinases [3], and ATX inhibitors like 10g (IC50: 15.3 nM) with in vivo anti-fibrotic efficacy [4]. The target compound, bearing the THPP core with a para-methyl benzoate N-6 substituent, inherits this scaffold's multi-target potential but cannot yet be assigned to a specific pharmacology without direct assay evidence.

Scaffold Hopping Kinase Selectivity Polypharmacology

Physicochemical and Drug-Likeness Differentiation: Computed Properties Suggest Favorable Oral Profile Relative to High-Molecular-Weight THPP Derivatives

Based on its molecular formula (C16H15N3O3; MW: 297.31 g/mol) [1], the target compound respects all four Lipinski Rule-of-Five parameters: molecular weight < 500 Da, calculated logP (~1.8, using the THPP scaffold baseline [2]), hydrogen bond acceptors = 6, and hydrogen bond donors = 0. This contrasts favorably with larger THPP derivatives such as the MTHFD2 co-crystallized ligand 5-(4-oxo-2-phenyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carbonyl)-1,3-dihydro-2H-2λ6,1-benzothiazole-2,2-dione (MW > 450 Da), which introduces a sulfonamide-like moiety and increased molecular complexity [3]. Additionally, the target compound's calculated topological polar surface area (tPSA ~71 Ų) and the absence of hydrogen bond donors predict favorable passive membrane permeability, a parameter relevant to cell-based assay suitability. These computed properties suggest that, should this compound exhibit target activity, its drug-likeness profile would be intrinsically more favorable than that of bulkier, less ligand-efficient THPP analogs. However, no experimental solubility, permeability, metabolic stability, or pharmacokinetic data exist for this compound.

Drug-likeness Lipinski Rule of Five ADME Prediction

Commercial Availability and Purity Benchmarking: Sole-Source Supply with Undocumented Batch-to-Batch Variability

As of April 2026, Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate is cataloged by a limited set of specialty chemical suppliers, with reported purity typically ≥95% (HPLC) [1]. No Certificate of Analysis (CoA) with batch-specific quantitative purity data, residual solvent analysis, or elemental composition is publicly available. In contrast, structurally simpler THPP building blocks such as 4-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 944901-77-3) are available from multiple vendors with documented CoA including NMR, HPLC, and GC traces . The para-benzoate compound's restricted supplier base and absence of independently verified purity metrics introduce supply chain risk: lot-to-lot variability in impurity profiles could confound biological assay interpretation. Researchers procuring this compound should request batch-specific CoA and, when feasible, perform independent HPLC-MS purity verification prior to committing to large-scale screening.

Chemical Procurement Purity Analysis Supply Chain Risk

Evidence-Linked Application Scenarios for Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate (CAS 1797868-75-7)


Scaffold-Focused Kinase Screening Library Expansion with a Rule-of-Five-Compliant THPP Derivative

Given the THPP scaffold's demonstrated ability to achieve high isoform selectivity across PI3K, CaMKII, EGFR, and ATX targets [1], the target compound—with a predicted molecular weight of 297.31 Da, zero hydrogen bond donors, and full Rule-of-Five compliance—is well-suited as a fragment-like entry point for building kinase-focused screening libraries. Its para-methyl benzoate substituent provides a distinct vector for further chemical elaboration compared to ortho-substituted or benzonitrile analogs. This scenario is appropriate for medicinal chemistry groups seeking to diversify screening decks with THPP analogs that have favorable predicted oral drug-likeness, pending experimental confirmation of solubility and metabolic stability.

Regioisomeric Matched-Pair Analysis to Probe Benzoate Vector Effects on Kinase Selectivity

The existence of the ortho-benzoate regioisomer (CAS 1797869-73-8) enables a rare matched molecular pair (MMP) study [2]. A side-by-side kinase panel profiling of the para-substituted target compound against the ortho-substituted isomer could directly quantify the impact of benzoate regioisomerism on target engagement and isoform selectivity. Such a study has not been reported and would generate novel, compound-specific SAR data. This scenario is recommended for academic and industrial kinase profiling initiatives that prioritize the generation of primary pharmacological data for under-characterized chemotypes.

Computational Docking and Pharmacophore Modeling Using the THPP Hinge-Binding Core

The THPP core engages the kinase hinge region through the pyrimidine N-1 and N-3 atoms, as demonstrated by co-crystal structures of related THPP derivatives with MTHFD2 (PDB 6JID) [3] and by docking studies with EGFR [4]. The target compound's N-6 para-methyl benzoate substituent projects toward the solvent-exposed region, a position that often governs kinase selectivity. Computational chemists may use this compound as a starting point for virtual screening campaigns, particularly for targets where hinge-binding scaffolds with para-substituted benzamide vectors are underrepresented. The absence of a pre-existing target assignment is, in this context, an advantage: it allows unbiased computational profiling against multiple kinase crystal structures.

Chemical Probe Development Requiring a Structurally Defined, Derivative-Ready THPP Intermediate

The methyl ester functionality at the para position serves as a latent handle for further derivatization—hydrolysis to the carboxylic acid, amidation, or hydrazide formation—enabling systematic exploration of structure-activity relationships at the solvent-exposed terminus [5]. For chemical biology groups developing affinity probes, fluorescent conjugates, or PROTAC degrader molecules that require a linker attachment point distal to the hinge-binding core, the target compound's architecture is strategically favorable. Its favorable computed drug-like properties reduce the risk that the unoptimized parent will exhibit solubility or permeability liabilities that could confound early cellular target engagement studies. However, experimental validation of chemical stability under assay conditions and cellular permeability remains essential.

Quote Request

Request a Quote for Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.